molecular formula C12H22O4 B8426267 beta-n-Hexyladipic Acid

beta-n-Hexyladipic Acid

Cat. No. B8426267
M. Wt: 230.30 g/mol
InChI Key: XUMKXZHRBDLSIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-n-Hexyladipic Acid is a useful research compound. Its molecular formula is C12H22O4 and its molecular weight is 230.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

3-hexylhexanedioic acid

InChI

InChI=1S/C12H22O4/c1-2-3-4-5-6-10(9-12(15)16)7-8-11(13)14/h10H,2-9H2,1H3,(H,13,14)(H,15,16)

InChI Key

XUMKXZHRBDLSIM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCC(=O)O)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred suspension of 4-n-hexylphenol (972 g; 5.46 mol), 61.7 g of 5% rhodium on carbon catalyst (46.0 g of Alfa Chemical Co. lot 063081 and 17.7 g of MCB Chemicals lot A12M04), HOAc (21 ml), and MeOH (5.0 L) was hydrogenated in a 5 gallon autoclave (100 psi) at 35°-55° until 73% of theoretical H2 was consumed. A sample was withdrawn and NMR and GC tests showed that a small amount of the hexylphenol remained. Hydrogenation was continued until a total of 78% of theoretical H2 was consumed. The catalyst was filtered off, and the clear filtrate was concentrated in vacuo to a clear oil, 1065 g (106%); IR (neat) cm-1 3400, (OH) 1715 (carbonyl); NMR (CDCl3) no aromatic absorbance was observed.
Quantity
972 g
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
reactant
Reaction Step One
Quantity
61.7 g
Type
catalyst
Reaction Step One

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